molecular formula C16H22ClNO2 B11086496 3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide

3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide

Cat. No.: B11086496
M. Wt: 295.80 g/mol
InChI Key: OYDAKCLFKKBAGA-UHFFFAOYSA-N
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Description

3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE is an organic compound with the molecular formula C16H22ClNO2 It is a derivative of propanamide and contains a cyclohexyl group substituted with a 4-hydroxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzyl alcohol and cyclohexylamine.

    Formation of Intermediate: The 4-hydroxybenzyl alcohol is reacted with cyclohexylamine to form an intermediate compound.

    Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom.

    Amidation: The chlorinated intermediate undergoes amidation with propanamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-N-(4-HYDROXYPHENYL)PROPANAMIDE: A structurally similar compound with a simpler structure.

    3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE: Another similar compound with the hydroxyl group in a different position.

Uniqueness

3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE is unique due to its cyclohexyl group and the specific arrangement of functional groups. This structural uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

3-chloro-N-[1-[(4-hydroxyphenyl)methyl]cyclohexyl]propanamide

InChI

InChI=1S/C16H22ClNO2/c17-11-8-15(20)18-16(9-2-1-3-10-16)12-13-4-6-14(19)7-5-13/h4-7,19H,1-3,8-12H2,(H,18,20)

InChI Key

OYDAKCLFKKBAGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=CC=C(C=C2)O)NC(=O)CCCl

Origin of Product

United States

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